molecular formula C12H10F3NO2 B1340688 ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 154422-28-3

ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No. B1340688
CAS RN: 154422-28-3
M. Wt: 257.21 g/mol
InChI Key: NMEKRDDKYZAIGT-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic compound that is important in many biological processes. The trifluoromethyl group and the carboxylate ester could potentially alter the properties of the indole core, affecting its reactivity, acidity, and interactions with other molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the formation of the carboxylate ester. Trifluoromethylation is a well-studied area of chemistry, and there are many methods available, including radical trifluoromethylation . The formation of the carboxylate ester could be achieved through a reaction with an alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester. The trifluoromethyl group is highly electronegative, which could affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group and the carboxylate ester. The trifluoromethyl group is known to be a good leaving group, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester. The trifluoromethyl group is highly electronegative and could increase the polarity of the molecule .

Scientific Research Applications

Chemical Synthesis and Modifications

Ethyl indole-2-carboxylate and its derivatives have been extensively studied in the context of chemical synthesis. Murakami et al. (1985) described a method for the C-3 acylation of ethyl indole-2-carboxylates, yielding corresponding ethyl 3-acylindole-2-carboxylates. This process demonstrates the reactivity and versatility of ethyl indole derivatives in organic synthesis (Murakami et al., 1985). Similarly, Beccalli et al. (1994) showed the transformation of indol-2(3H)-ones into ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, further highlighting the potential of these compounds in synthetic applications (Beccalli et al., 1994).

Medical Chemistry and Drug Development

Ethyl indole derivatives, including those with trifluoromethyl groups, have been investigated for their potential in medical chemistry. Fahrenholtz et al. (1979) synthesized indoles with the 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl side chain, finding applications in inhibiting prostaglandin synthetase and platelet aggregation (Fahrenholtz et al., 1979).

Novel Indole Synthesis Techniques

Tani et al. (1996) developed a new strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, showcasing the utility of these compounds in generating diverse indole structures (Tani et al., 1996).

Intermediates in Organic Synthesis

Ethyl indole derivatives have been employed as valuable intermediates in organic synthesis. Pete et al. (2006) prepared ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole methanesulfonic acids, demonstrating their role as intermediates in the synthesis of complex organic compounds (Pete et al., 2006).

Future Directions

The study of trifluoromethylated indole derivatives could be a promising area of research, given the importance of these structures in biological systems .

Biochemical Analysis

Biochemical Properties

Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, where it acts as a substrate for monitoring enzyme activity . This interaction is crucial for studying the metabolic pathways and enzymatic reactions involving cytochrome P450. Additionally, this compound has been shown to interact with other biomolecules, such as receptors and transporters, affecting their binding affinity and activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can affect the activity of cytochrome P450 enzymes in liver cells, leading to changes in drug metabolism and detoxification processes . Furthermore, this compound has been observed to impact cellular viability and morphology, particularly in hepatocytes and other metabolically active cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . The binding interactions are facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering cellular responses and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular metabolism and enzyme activity, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can enhance enzyme activity and metabolic processes without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in liver function. These findings highlight the importance of optimizing dosage levels to achieve desired biochemical outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its impact on metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function . The compound can be targeted to specific compartments or organelles within the cell through various mechanisms, including targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in drug metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and optimizing its use in research applications.

properties

IUPAC Name

ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-7-4-3-5-8(10(7)16-9)12(13,14)15/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEKRDDKYZAIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565382
Record name Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154422-28-3
Record name Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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